N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Overview
Description
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole and triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of hydrazine derivatives with carbon disulfide or other suitable reagents.
Coupling of the Rings: The thiadiazole and triazole rings are then coupled through a sulfanyl linkage using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups or to modify the thiadiazole and triazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biology, derivatives of thiadiazole and triazole are known for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties and could be studied for its potential biological activities.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Thiadiazole and triazole derivatives have been investigated for their use as drugs for various diseases, including infections, cancer, and neurological disorders.
Industry
In industry, this compound could be used in the development of new materials with unique properties. For example, it could be used in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific biological or chemical activity. Generally, compounds of this type may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert their effects. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, known for their diverse biological activities.
Triazole Derivatives: Compounds containing the triazole ring, widely studied for their medicinal properties.
Uniqueness
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to the presence of both thiadiazole and triazole rings in its structure. This dual functionality may confer unique properties and activities compared to compounds containing only one of these rings.
Properties
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6OS3/c1-4-9-6(12-11-4)17-3-5(15)10-7-13-14-8(16-2)18-7/h3H2,1-2H3,(H,9,11,12)(H,10,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGFXNCQYRKFMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=NN=C(S2)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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